1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one
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Overview
Description
1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one is a complex organic compound that belongs to the class of imidazoles This compound is characterized by the presence of oxirane (epoxide) groups and phenyl rings attached to the imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diphenyl-2H-imidazole-2-one with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one involves its interaction with specific molecular targets. The oxirane groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The phenyl rings may also contribute to the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Dimesityl-2,3-dihydro-1H-imidazole
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
1,3-Dihydro-1,3-bis(oxiranylmethyl)-4,5-diphenyl-2H-imidazol-2-one is unique due to the presence of both oxirane and phenyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
120309-73-1 |
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Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,3-bis(oxiran-2-ylmethyl)-4,5-diphenylimidazol-2-one |
InChI |
InChI=1S/C21H20N2O3/c24-21-22(11-17-13-25-17)19(15-7-3-1-4-8-15)20(16-9-5-2-6-10-16)23(21)12-18-14-26-18/h1-10,17-18H,11-14H2 |
InChI Key |
VITLEIWKDUORIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C(=C(N(C2=O)CC3CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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